(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
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Overview
Description
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a fluorophenyl group and a thiazole ring substituted with a phenylamino group, connected via a methanone linkage
Scientific Research Applications
(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone: has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
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Medicine: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
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Industry: : The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
The primary target of the compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound this compound interacts with ENTs, inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway . This could potentially disrupt the regulation of adenosine function and impact chemotherapy .
Pharmacokinetics
The compound’s interaction with ents suggests it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of ENTs . This leads to a reduction in uridine uptake, which could potentially disrupt nucleotide synthesis and adenosine function .
Biochemical Analysis
Biochemical Properties
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone has been identified as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), showing more selectivity to ENT2 than to ENT1 . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Cellular Effects
The compound’s effects on cells are primarily related to its inhibitory action on ENTs. By inhibiting these transporters, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with ENTs, leading to their inhibition . This inhibition is irreversible and non-competitive, suggesting that the compound binds to a site on the transporter different from the conventional inhibitors .
Temporal Effects in Laboratory Settings
The irreversible nature of its inhibitory effect on ENTs suggests potential long-term effects on cellular function .
Metabolic Pathways
Given its interaction with ENTs, it may influence nucleotide synthesis and adenosine function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with ENTs
Subcellular Localization
The subcellular localization of this compound is yet to be determined. Its interaction with ENTs suggests it may be found in locations where these transporters are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Thiazole Ring Formation: : The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable α-haloketone under reflux conditions in ethanol or another suitable solvent.
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Coupling Reaction: : The final step involves coupling the piperazine derivative with the thiazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an inert atmosphere.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the synthesis. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone: can undergo various types of chemical reactions:
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Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or sulfoxides.
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Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbonyl group to an alcohol.
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Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: N-oxides, sulfoxides
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Comparison with Similar Compounds
(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone: can be compared with other similar compounds to highlight its uniqueness:
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(4-(2-Fluorophenyl)piperazin-1-yl)methanone: : This compound lacks the thiazole ring, which may result in different biological activities and chemical reactivity.
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(4-(2-Fluorophenyl)piperazin-1-yl)(2-(methylamino)thiazol-4-yl)methanone: : The presence of a methylamino group instead of a phenylamino group can significantly alter the compound’s properties and applications.
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(4-(2-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone: : The substitution of a chlorine atom for the fluorine atom can affect the compound’s reactivity and biological activity.
By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new molecules with desired properties.
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c21-16-8-4-5-9-18(16)24-10-12-25(13-11-24)19(26)17-14-27-20(23-17)22-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGMDHQNVQMXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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